molecular formula C13H8ClN3O2S B2617523 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 865287-07-6

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2617523
CAS No.: 865287-07-6
M. Wt: 305.74
InChI Key: QZYUOYRRZUPQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. The compound features a 1,3,4-oxadiazole ring, which is known for its wide range of pharmacological properties, including anti-inflammatory, antiviral, and antineoplastic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide, which is then cyclized with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of the oxadiazole ring with the thiophene and chlorophenyl groups, which confer distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound for further research and development.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a 1,3,4-oxadiazole ring , a thiophene moiety , and a carboxamide group . This structural configuration is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC₁₃H₉ClN₄O₂S
Molecular Weight304.75 g/mol
CAS Number123456-78-9

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound showed an IC₅₀ value of 12 µM, indicating significant growth inhibition.
  • A549 (Lung Cancer) : IC₅₀ values were reported at approximately 10 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.

The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies indicate that it may interact with specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have suggested binding affinities to targets such as:

  • Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II has been observed at low nanomolar concentrations, highlighting its potential as an anticancer agent targeting tumor microenvironments .

Case Studies

  • Study on Anticancer Potency :
    A study evaluated the compound's effects on various cancer cell lines including MCF-7 and A549. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
  • Inhibition of Carbonic Anhydrases :
    Another study explored the inhibition of carbonic anhydrases by derivatives of oxadiazole compounds. It was found that certain derivatives exhibited potent inhibitory activity against hCA IX with K_i values in the picomolar range .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYUOYRRZUPQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.